Ciclesonide

Description

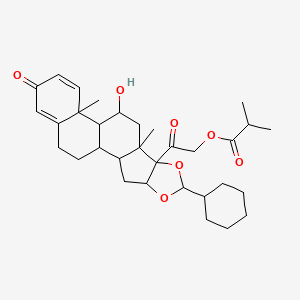

Structure

2D Structure

Properties

IUPAC Name |

[2-(6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZNWIVRBCLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861359 | |

| Record name | 2-(8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Prodrug Activation and Biotransformation Dynamics of Ciclesonide

Enzymatic Hydrolysis of Ciclesonide (B122086) to Desisobutyryl-Ciclesonide (B8069184) (Des-CIC)

The conversion of this compound to des-CIC is a critical enzymatic hydrolysis step. dshs-koeln.depsu.edu This reaction involves the cleavage of the isobutyryl ester side chain at the C21 position of the this compound molecule, yielding the free hydroxyl group at this position in des-CIC. psu.edu Des-CIC exhibits a significantly higher affinity for the glucocorticoid receptor compared to the parent compound, with studies indicating a 100-fold to 120-fold greater binding affinity. openaccessjournals.comnih.govpsu.edupillbuys.comdrugbank.com

Identification and Characterization of Esterase Enzymes Mediating Activation

The hydrolysis of this compound to des-CIC is primarily mediated by intracellular esterase enzymes. dshs-koeln.denih.govpillbuys.comnih.govdrugbank.com Research has identified carboxylesterases and cholinesterases as the major enzymes responsible for this conversion in human respiratory epithelial cells and liver tissue. nih.govpillbuys.comnih.gov Acetylcholinesterases may also play a lesser role in this compound hydrolysis in human nasal epithelial cells. pillbuys.com These esterases belong to the serine hydrolase superfamily, characterized by a conserved triad (B1167595) of amino acids (serine, glutamic acid, and histidine) in their active site. pillbuys.com

Studies using esterase inhibitors have further supported the involvement of these enzymes. Increasing concentrations of carboxylesterase and cholinesterase inhibitors have been shown to progressively reduce the formation of this compound metabolites, including des-CIC. nih.govdrugbank.comdovepress.comresearchgate.net

Kinetic Analysis of Prodrug Conversion in Cellular Systems

Kinetic analyses in various cellular systems have provided insights into the rate and extent of this compound conversion. In vitro studies using normal human bronchial epithelial (NHBE) cells demonstrated rapid hydrolysis of this compound. At a concentration of 5 µM, approximately 30% conversion to des-CIC was observed within 4 hours, with almost complete conversion occurring by 24 hours. nih.govmedchemexpress.com

In human nasal epithelial cells (HNEC), the initial conversion of this compound to des-CIC was also rapid. pillbuys.com Des-CIC levels remained relatively stable over a 24-hour period, suggesting a dynamic equilibrium between des-CIC formation from this compound hydrolysis and its subsequent metabolism, such as fatty acid conjugation. pillbuys.com

Data from studies in human liver and lung tissues highlight differences in hydrolysis rates. Liver tissue exhibited higher activity for this compound hydrolysis compared to peripheral lung tissue and plasma, correlating with higher levels of carboxylesterase and cholinesterase in the liver. nih.gov

While specific detailed kinetic parameters (like Km and Vmax) for the esterase-mediated hydrolysis in various cellular systems were mentioned as being investigated, explicit quantitative data tables across different cell types and conditions were not consistently available in the provided snippets to generate interactive tables directly from numerical values. However, the qualitative findings indicate rapid and extensive conversion in target respiratory cells.

Intracellular Localization and Tissue-Specific Activation of this compound

This compound's activation is notable for its intracellular localization and tissue specificity, primarily occurring within the respiratory epithelium. nih.govpatsnap.comnih.gov This targeted activation is a key feature contributing to its favorable safety profile. openaccessjournals.comelsevier.esnih.gov

Metabolic Pathways in Respiratory Epithelial Cells (e.g., Lung, Nasal)

In respiratory epithelial cells, including those in the lung (e.g., alveolar type II epithelial cells like A549, normal human bronchial epithelial cells) and nasal passages (human nasal epithelial cells), this compound is readily taken up and converted to des-CIC. nih.goversnet.orgdrugbank.commdpi.com This conversion is predominantly mediated by intracellular esterases present in these cells. nih.govnih.govpillbuys.comnih.gov

Following its formation, des-CIC can be further metabolized within these cells, notably through reversible fatty acid conjugation. nih.goversnet.orgdovepress.comd-nb.info This process is discussed in detail in Section 2.3. The presence of esterases in the respiratory mucosa ensures that the active metabolite is generated directly at the site of inflammation. elsevier.esnih.gov

Studies in human precision-cut lung slices and various respiratory epithelial cell lines (A549, NHBE, HNEC) have consistently demonstrated the activation of this compound to des-CIC and the subsequent formation of fatty acid conjugates. nih.govdrugbank.comdovepress.commdpi.comtandfonline.com This localized metabolism in the upper and lower airways is crucial for the drug's therapeutic action. nih.govdovepress.com

Role of Hepatic Metabolism in this compound Biotransformation

While activation primarily occurs in the respiratory tract, the liver plays a significant role in the subsequent biotransformation and clearance of this compound and its metabolites. dshs-koeln.denih.govnih.gov After conversion to des-CIC, the active metabolite undergoes further metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes. dshs-koeln.dedrugbank.comnih.govdrugbank.comrxlist.com

The major enzyme involved in the hepatic metabolism of des-CIC is CYP3A4, with a lesser contribution from CYP2D6. drugbank.comdrugbank.comrxlist.comfda.gov This metabolism leads to the formation of additional, mainly inactive, polar metabolites. dshs-koeln.dedrugbank.comnih.govmpa.se The rapid hepatic metabolism of des-CIC contributes to its low systemic exposure and thus a reduced potential for systemic side effects. openaccessjournals.comnih.gov

In vitro studies using human liver microsomes and precision-cut liver slices have confirmed the extensive hepatic metabolism of this compound and des-CIC. nih.govdrugbank.comnih.gov Liver tissue shows high activity for this compound hydrolysis, and des-CIC is rapidly oxidized by cytochrome P450 enzymes in the liver. nih.govnih.gov

Metabolism of Des-CIC and Subsequent Metabolite Identification

The metabolism of des-CIC in the liver is mainly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to a lesser extent by CYP2D6. dshs-koeln.dehres.catga.gov.audrugbank.comdrugbank.com These enzymes are involved in phase I metabolic reactions, such as hydroxylation. hres.cadrugbank.com

Studies using human liver microsomes have identified additional metabolites of des-CIC. drugbank.com These include hydroxylated metabolites, such as isomers of cyclohexane-monohydroxylated des-CIC and B-ring-monohydroxylated des-CIC. nih.gov Some of these subsequent metabolites are considered inactive. hres.cadrugbank.com For instance, 16-hydroxyprednisolone has been identified as a metabolite formed from des-CIC in liver microsomal incubations, although in smaller amounts compared to other metabolites. drugbank.com

The full range of potentially active metabolites of this compound beyond des-CIC has not been fully characterized. tga.gov.au However, the metabolism of des-CIC to inactive or less active polar compounds in the liver contributes to the low systemic exposure and reduced potential for systemic side effects. hres.cadovepress.com

Qualitatively, the metabolic pathways of this compound, including the formation of des-CIC and subsequent hydroxylated metabolites, appear to be similar across various species, including humans, mice, rats, rabbits, and dogs. nih.gov

Data on the intracellular concentrations of this compound, des-CIC, and fatty acid conjugates in A549 cells over time illustrate the metabolic conversion and conjugation processes:

| Time (h) | Intracellular this compound (pmol/dish) | Intracellular des-CIC (pmol/dish) | Intracellular des-CIC-oleate (pmol/dish) | Intracellular des-CIC-palmitate (pmol/dish) |

| 3 | 24.17 ± 3.29 | 2.27 ± 0.25 | 6.61 ± 1.25 | 0.08 ± 0.08 |

| 6 | Not specified | 3.10 ± 0.38 | Not specified | Not specified |

| 24 | 2.31 ± 0.55 | 3.19 ± 0.38 | 23.20 ± 6.03 | 0.74 ± 0.15 |

Elucidation of Ciclesonide S Molecular and Cellular Pharmacodynamics

Glucocorticoid Receptor (GR) Interactions of Des-CIC

Des-CIC exerts its cellular effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor found in the cytoplasm of target cells. drugbank.comelsevier.esresearchgate.net Upon ligand binding, the des-CIC-GR complex undergoes a conformational change and translocates into the cell nucleus, where it modulates gene expression. drugbank.comelsevier.eselsevier.es

Ligand Binding Affinity and Selectivity Profiling of Des-CIC to GR

Des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to its parent compound, ciclesonide (B122086). drugbank.comnih.govopenaccessjournals.comersnet.orgresearchgate.netscirp.org Studies have shown that des-CIC has approximately 100 to 120 times greater affinity for the GR than this compound. drugbank.comnih.govnih.govresearchgate.netscirp.org Compared to other corticosteroids, des-CIC demonstrates high-affinity binding to the GR, comparable to or even exceeding that of fluticasone (B1203827) and dexamethasone (B1670325) in some assays. researchgate.netscirp.orgoup.comresearchgate.net For instance, relative binding affinities at the rat glucocorticoid receptor were reported as 100 for dexamethasone, 12 for this compound, 1212 for des-CIC, and 905 for budesonide, indicating des-CIC's potent binding. researchgate.net This high binding affinity contributes to the potent anti-inflammatory activity of des-CIC. drugbank.comresearchgate.netresearchgate.netresearchgate.net

| Compound | Relative Binding Affinity (Rat GR) |

| Dexamethasone | 100 |

| This compound | 12 |

| Des-Ciclesonide | 1212 |

| Budesonide | 905 |

Molecular Dynamics of Des-CIC-GR Complex Formation and Allosteric Signaling

Molecular dynamics simulations have provided insights into the interaction between des-CIC and the GR ligand-binding domain (LBD). researchgate.netoup.comresearchgate.netchildrensmercy.orgnih.govresearcher.life These simulations have revealed unique des-CIC-dependent allosteric signaling pathways between specific residues in the GR LBD and receptor surfaces that interact with coregulator peptides. researchgate.netoup.comresearchgate.netchildrensmercy.orgnih.gov The structural differences between des-CIC and other glucocorticoids, particularly at the C16/C17 position of the steroid D-ring, contribute to these unique interactions. oup.comchildrensmercy.org While bulky substitutions at C16/C17 can disrupt hydrogen bond interactions with a residue like Q642, the specific cyclohexane (B81311) group extending from the C16/C17 bis-oxy group of des-CIC appears to impart a unique allosteric potential for protein interactions with the coregulator binding surface of the GR LBD. childrensmercy.org This distinct allostery may contribute to des-CIC's activity, potentially classifying it as a GR super-agonist in some in vitro coregulator binding assays. researchgate.netoup.comresearchgate.netchildrensmercy.org

Transcriptional Regulation via Glucocorticoid Response Elements (GREs)

The des-CIC-GR complex translocates to the nucleus and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. drugbank.comelsevier.esresearchgate.net This interaction can lead to either the activation (transactivation) or repression (transrepression) of gene transcription. drugbank.comscielo.brelsevier.eselsevier.esnih.gov While the classical view emphasizes transactivation through positive GREs and transrepression through negative GREs or by interfering with other transcription factors like NF-κB and AP-1, the precise mechanisms involving GREs are complex and can vary depending on the specific gene and cellular context. scielo.brelsevier.esnih.govelsevier.es Studies using GRE reporter assays have shown that des-CIC can promote GRE-dependent transcription. nih.govplos.org However, some research suggests that des-CIC may act as a partial agonist on certain GRE reporter systems compared to full agonists like dexamethasone or fluticasone propionate. plos.org Despite this, des-CIC is effective in regulating the expression of various genes, including the suppression of pro-inflammatory cytokine mRNAs. researchgate.netoup.comresearchgate.net

Modulation of Inflammatory Gene Expression and Protein Synthesis

A primary mechanism by which des-CIC exerts its anti-inflammatory effects is through the modulation of inflammatory gene expression and subsequent protein synthesis. drugbank.compatsnap.comelsevier.eselsevier.es This involves both the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. patsnap.comscielo.brelsevier.es

Induction of Anti-inflammatory Proteins (e.g., Lipocortin-1)

Glucocorticoids, including des-CIC, can transactivate the expression of genes encoding anti-inflammatory proteins. patsnap.comscielo.brelsevier.eselsevier.es A notable example is the induction of lipocortin-1 (also known as Annexin A1). patsnap.comelsevier.eselsevier.es Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. drugbank.compatsnap.com By increasing lipocortin-1 production, des-CIC contributes to the reduction of the inflammatory cascade. drugbank.compatsnap.com Other anti-inflammatory proteins that can be induced by glucocorticoids include IL-10, MKP-1, and IκB-α. scielo.brelsevier.esmdpi.com

Suppression of Pro-inflammatory Cytokine and Chemokine Transcription (e.g., IL-1β, TNF-α, IL-4, IL-5, IL-8)

A critical aspect of des-CIC's anti-inflammatory action is its ability to suppress the transcription of genes encoding various pro-inflammatory cytokines and chemokines. patsnap.comelsevier.esresearchgate.netelsevier.es This is largely achieved through transrepression mechanisms, where the activated GR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. elsevier.esnih.govelsevier.esmdpi.com Des-CIC has been shown to effectively inhibit the release or expression of numerous inflammatory mediators, including IL-1β, TNF-α, IL-4, IL-5, and IL-8. patsnap.comelsevier.esresearchgate.netelsevier.es Studies in human bronchial epithelial cells, for instance, have demonstrated that this compound (and thus its active metabolite des-CIC) significantly downregulates the release of IL-8 and GM-CSF induced by pro-inflammatory stimuli like IL-4 and TNF-α. researchgate.net The suppression of these key inflammatory mediators contributes significantly to the reduction of inflammation in the airways. patsnap.comresearchgate.net

| Inflammatory Mediator | Effect of Des-CIC Modulation |

| IL-1β | Suppression |

| TNF-α | Suppression |

| IL-4 | Suppression |

| IL-5 | Suppression |

| IL-8 | Suppression |

| GM-CSF | Suppression |

| Lipocortin-1 | Induction |

Regulation of Cytokine Receptor Expression (e.g., IL-2 Receptor)

Glucocorticoids, including des-ciclesonide, can influence the expression of cytokine receptors. The activated glucocorticoid-receptor complex translocates to the cell nucleus and can bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either increased or decreased gene expression. drugbank.com This transcriptional regulation can include the suppression of interleukin-2 (B1167480) (IL-2) expression. drugbank.comfda.govinvivochem.com IL-2 is a pleiotropic cytokine involved in the proliferation and differentiation of lymphocytes, and its receptor is expressed on various immune cells, including T cells. dovepress.comfrontiersin.org By suppressing IL-2 expression, des-ciclesonide can indirectly impact immune cell activity and proliferation.

Cellular Immune Response Modulation by Des-CIC

Des-ciclesonide exerts broad modulatory effects on various immune cells involved in inflammatory responses. Its actions contribute to the reduction of inflammation by influencing cell infiltration, accumulation, and activation.

Inhibition of Leukocyte Infiltration and Accumulation (e.g., eosinophils, neutrophils, macrophages, lymphocytes)

Des-ciclesonide can inhibit the infiltration and accumulation of various leukocytes at the site of inflammation. drugbank.compharmacompass.com Corticosteroids, in general, have been shown to affect multiple cell types involved in allergic inflammation, including mast cells, eosinophils, neutrophils, macrophages, and lymphocytes. drugbank.comdrugs.comtga.gov.aunih.govacinoedudoc.compharmacompass.comdrugs.com Studies have demonstrated that des-ciclesonide can restrict the accumulation of polymorphonuclear leukocytes and macrophages. drugbank.compharmacompass.com In vivo studies in animal models of allergic rhinitis have shown that this compound can inhibit eosinophil infiltration. tga.gov.au Furthermore, in a rat model of lung injury, systemic des-ciclesonide was effective in reducing the accumulation of inflammatory cells, including eosinophils and neutrophils, in bronchoalveolar lavage fluid. fda.govresearchgate.net

Impact on Lymphocyte and Monocyte Activation and Proliferation

Des-ciclesonide has been shown to inhibit the activation and proliferation of lymphocytes and monocytes. fda.gov In vitro studies have demonstrated that both this compound and des-ciclesonide can inhibit the proliferation of rat spleen cells and human peripheral blood monocytes (PBMCs) stimulated by concanavalin (B7782731) A. psu.edufda.gov Des-ciclesonide is generally more potent than the parent compound in inhibiting lymphocyte proliferation. psu.edufda.gov It can also inhibit the CD3-mediated proliferation of PBMCs and the CD3/CD28-induced proliferation of purified human CD4+ lymphocytes. psu.edufda.govresearchgate.net This inhibition of proliferation contributes to the immunosuppressive effects of des-ciclesonide.

Interference with Pro-inflammatory Signaling Pathways

A significant aspect of des-ciclesonide's anti-inflammatory action involves its interference with key pro-inflammatory signaling pathways.

Phospholipase A2 Pathway Inhibition and Eicosanoid Biosynthesis

One of the primary mechanisms by which glucocorticoids, including des-ciclesonide, exert their anti-inflammatory effects is through the inhibition of the phospholipase A2 (PLA2) pathway. drugbank.compatsnap.compharmacompass.compdr.net Glucocorticoids are thought to induce the synthesis of proteins called lipocortins (also known as Annexin-1), which inhibit PLA2. drugbank.compatsnap.compharmacompass.compdr.netfrontiersin.org PLA2 is a crucial enzyme in the release of arachidonic acid from cell membrane phospholipids. drugbank.compharmacompass.compdr.netfrontiersin.org Arachidonic acid is a precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes (eicosanoids). drugbank.compatsnap.compharmacompass.compdr.netfrontiersin.org By inhibiting PLA2 activity via lipocortins, des-ciclesonide reduces the availability of arachidonic acid, thereby suppressing the production of these pro-inflammatory eicosanoids. drugbank.compatsnap.compharmacompass.compdr.netfrontiersin.org This inhibition of eicosanoid biosynthesis plays a significant role in mitigating inflammation.

Attenuation of Vasoactive Mediator Release

This compound, as a glucocorticoid, contributes to the reduction of inflammatory reactions by limiting the capillary dilatation and permeability of vascular structures. drugbank.com This action restricts the accumulation of polymorphonuclear leukocytes and macrophages at the site of inflammation. drugbank.com Furthermore, this compound has been shown to reduce the release of vasoactive kinins. drugbank.com In the context of asthma, inhaled corticosteroids, including this compound, counteract the vascular manifestations of airway inflammation by potentially acting directly on vascular smooth muscle or endothelium, or indirectly by inhibiting the release of vasoactive inflammatory mediators. ersnet.org

Modulation of Arachidonic Acid Metabolism

Corticosteroids are understood to influence the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes, which are products of arachidonic acid metabolism. drugbank.com This is thought to involve phospholipase A2 inhibitory proteins, known as lipocortins. drugbank.com Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. drugbank.com The arachidonic acid pathway is a crucial biochemical cascade involved in inflammation and immune responses, with arachidonic acid serving as a precursor for various bioactive lipid mediators including prostaglandins, leukotrienes, and thromboxanes. youtube.com The modulation of this pathway is significant in inflammatory diseases. youtube.com

Exploration of Non-Canonical Molecular Mechanisms

Beyond the classical glucocorticoid receptor-mediated effects on inflammation and arachidonic acid metabolism, research has explored non-canonical molecular mechanisms through which this compound may exert its effects, particularly in areas outside of its traditional respiratory indications.

PAK1 Kinase Pathway Inhibition

Some studies suggest that this compound might suppress viral replication by inhibiting p21 activated kinase-1 (PAK1). mdpi.com PAK1 is a serine/threonine kinase involved in various cellular processes, including cytoskeletal remodeling, cell proliferation, and survival. patsnap.com Dysregulation of PAK1 activity has been implicated in pathological conditions, including viral infections. patsnap.com PAK1 inhibitors function by binding to the kinase domain of PAK1, blocking its enzymatic activity and disrupting downstream signaling cascades. patsnap.com PAK1 inhibitors have been suggested to have a role in the management of certain viral infections, as PAK1 can enhance viral replication and contribute to lung damage by releasing inflammatory mediators. researchgate.net

Hedgehog Signaling Pathway Attenuation

This compound has been shown to inhibit the Hedgehog signaling pathway. researchgate.netnih.gov The Hedgehog signaling pathway is essential for self-renewal, cell fate determination, and cancer stem cell formation, and its aberrant activation is associated with the progression of several cancers. researchgate.netnih.gov Studies have indicated that this compound blocks this pathway through the downregulation of GLI1, GLI2, and Smoothened (SMO) proteins. researchgate.netnih.gov Research in lung cancer stem cells demonstrated that this compound treatment decreased the mRNA levels of GLI1, GLI2, and GLI3 in tumorspheres. researchgate.netnih.gov this compound also reduced the protein levels of GL1, GL2, and SMO, and targeting SMO with siRNA inhibited tumorsphere formation. researchgate.netnih.gov This suggests a mechanism where this compound regulates cancer stem cell formation through the Hedgehog signaling pathway. researchgate.netnih.govnih.govx-mol.net

Here is a table summarizing the observed effects of this compound on key components of the Hedgehog signaling pathway:

| Target Protein | Observed Effect of this compound Treatment | Research Context (Cell Type/Model) | Source |

| GLI1 (mRNA) | Decreased expression | A549-derived tumorspheres (Lung Cancer) | researchgate.netnih.gov |

| GLI2 (mRNA) | Decreased expression | A549-derived tumorspheres (Lung Cancer) | researchgate.netnih.gov |

| GLI3 (mRNA) | Decreased expression | A549-derived tumorspheres (Lung Cancer) | researchgate.netnih.gov |

| GL1 (Protein) | Reduced levels | Lung Cancer Stem Cells | researchgate.netnih.govnih.govx-mol.net |

| GL2 (Protein) | Reduced levels | Lung Cancer Stem Cells | researchgate.netnih.govnih.govx-mol.net |

| SMO (Protein) | Reduced levels | Lung Cancer Stem Cells | researchgate.netnih.govnih.govx-mol.net |

YAP Pathway Regulation in Specific Cell Contexts

This compound has been found to suppress breast cancer stem cells through inhibition of the Glucocorticoid Receptor (GR) signaling-dependent YAP pathway. mdpi.comnih.govscispace.comnih.gov The Hippo pathway, which includes YAP (Yes-associated protein) as an effector, is a tumor suppressor pathway that regulates cell growth and organ size. nih.govscispace.com YAP activation is observed in various human cancers and acts as a major inducer of cancer stem cell formation. nih.govscispace.com Studies have shown that this compound reduces the protein level of YAP. nih.govscispace.comnih.gov this compound-induced GR degradation was found to be dependent on ubiquitination, and GR plays an important role in cancer stem cell formation. nih.govscispace.comnih.gov GR siRNA also induced a decrease in YAP protein expression and inhibited mammosphere formation. nih.govscispace.comnih.gov These findings suggest that the GR/YAP signaling pathway is regulated by this compound and influences breast cancer stem cell formation. nih.govscispace.comnih.gov

Here is a table illustrating the relationship between this compound, GR, and YAP in breast cancer stem cells:

Interactions with Viral Replication Complexes (e.g., NSP15)

Research has indicated that this compound may suppress viral replication by targeting viral endoribonuclease (NSP15), or viral RNA replication-transcription complexes. mdpi.com Specifically, studies have suggested that this compound can inhibit the replication of SARS-CoV-2 genomic RNA by targeting the viral endonuclease NSP15. nih.gov Both the parent compound this compound and its active metabolite des-ciclesonide have shown the capacity to interact with NSP15, with the interaction of des-ciclesonide involving a larger predicted binding energy in in silico studies. nih.gov Docking simulations revealed that des-ciclesonide could bind to the active site of NSP15 endonuclease, interacting with residues such as His236, His251, Lys291, Ser295, Thr342, and Tyr344, primarily through hydrogen bonds. nih.gov While the exact antiviral mechanism remains under investigation, the interaction with NSP15 is considered a potential mode of action for this compound against certain viruses. mdpi.comnih.govnews-medical.netbiorxiv.org

Preclinical Pharmacokinetic and Tissue Disposition Research of Ciclesonide

Comparative Absorption and Distribution Studies in Animal Models

Absorption and distribution studies in non-human species have characterized the systemic bioavailability of ciclesonide (B122086) and the tissue-specific handling of both the parent compound and its active metabolite.

Systemic Bioavailability Characterization in Non-Human Species

Studies in various animal species, including mice, rats, and dogs, have consistently shown that this compound has low oral bioavailability, typically less than 6%. nih.govfda.govfda.gov This low oral bioavailability is attributed to both low gastrointestinal absorption and extensive first-pass metabolism. nih.govhres.ca Following intravenous administration, this compound exhibits a high clearance rate and a large volume of distribution in these species. nih.gov The apparent terminal half-life of this compound is generally short, while that of the active metabolite, des-CIC, is longer, ranging from 2.4 to 7 hours across different species like rats, mice, rabbits, and dogs. nih.govfda.gov

| Species | Oral Bioavailability (%) | This compound Half-life (hours) | Des-CIC Half-life (hours) |

| Mouse | ≤ 6 | ~1 | 2.4 - 7 |

| Rat | ≤ 6 | ~1 | 2.4 - 7 |

| Rabbit | ≤ 6 | 2.4 - 7 | |

| Dog | ≤ 6 | 2.4 - 7 |

Note: Half-life values for this compound in rabbit and dog were not explicitly stated in the provided snippets, only for des-CIC.

Tissue-Specific Retention and Penetration Mechanisms (e.g., Lung, Nasal Mucosa)

This compound, being a prodrug, is converted to the pharmacologically active metabolite des-CIC primarily by esterases in target tissues such as the lung and nasal mucosa. hres.cadovepress.comnih.gov This local conversion is a key mechanism for its targeted action and reduced systemic exposure. In vitro studies using nasal mucosal homogenates from rats, guinea pigs, rabbits, and dogs have confirmed the metabolism of this compound to des-CIC in these tissues, with similar rates across species. fda.govresearchgate.net

Following intranasal administration, systemic absorption of this compound is very limited in rats and dogs. tga.gov.au Studies in rabbits have shown that the formulation can influence tissue uptake; a hypotonic suspension of this compound resulted in significantly higher concentrations of both this compound and des-CIC in nasal mucosa compared to an isotonic suspension. nih.govnih.gov Des-CIC was retained in rabbit nasal mucosa for up to 24 hours, and fatty acid conjugates of des-CIC were also detected. nih.govnih.gov

In the lung, this compound is rapidly converted to des-CIC. ersnet.org Both des-CIC and its fatty acid conjugates, such as des-CIC oleate (B1233923) and palmitate, have been detected in lung tissue samples from rats after inhalation. nih.gov These lipophilic fatty acid conjugates may contribute to the prolonged retention of the active metabolite in the lung tissue. dovepress.comnih.govportico.org Studies in rats have shown that inhaled this compound leads to the formation of the active metabolite and fatty acid ester conjugates that are still detectable in lung tissue 27 hours after the last inhalation. ersnet.org

Plasma Protein Binding Dynamics of this compound and Des-CIC in Preclinical Settings

Both this compound and its active metabolite, des-CIC, exhibit high plasma protein binding in preclinical species. Studies in various animal species, including rats, dogs, and monkeys, have consistently shown that both compounds are approximately 99% bound to plasma proteins. fda.govfda.govdovepress.comtga.gov.auchiesi.com.auwikipedia.org This high level of protein binding results in a very low fraction of unbound drug in the systemic circulation, which is considered a factor contributing to the low potential for systemic side effects. dovepress.comelsevier.esscience.gov

| Species | This compound Plasma Protein Binding (%) | Des-CIC Plasma Protein Binding (%) |

| Rat | ~99 | ~99 |

| Dog | ~99 | ~99 |

| Monkey | ~99 | ~99 |

Note: Data specifically for monkeys regarding plasma protein binding of both compounds were inferred from statements about "all species studied" or "preclinical species" which included monkeys in other pharmacokinetic parameters.

Metabolite Clearance and Excretion Pathways in Preclinical Systems

The clearance and excretion of this compound and its metabolites have been investigated in preclinical models to understand their elimination from the body.

Primary Elimination Routes (e.g., Fecal/Biliary)

In animal species studied, including mice, rats, rabbits, and dogs, the primary route of elimination for this compound and its metabolites is via the feces, indicating that biliary excretion is the major pathway. nih.govportico.orgwikipedia.org Following both intravenous and oral administration of radiolabeled this compound, over 90% of the administered dose was recovered in the excreta, with the majority found in the feces. nih.gov Approximately 80% of the systemic elimination occurs via bile and feces. fda.govfda.gov Renal excretion of des-CIC and other metabolites is a minor route, accounting for 20% or less of the excreted radioactivity. nih.govtga.gov.au

Comparative Metabolic Clearance Across Animal Species

This compound undergoes extensive metabolism, primarily being converted to the active metabolite des-CIC by esterases. nih.govfda.gov Des-CIC is further metabolized into several compounds, mainly through hydroxylation, with CYP3A4 being the primary enzyme responsible for the metabolism of des-CIC. nih.govfda.govfda.gov Metabolite profiles derived from this compound in serum (or plasma) and excreta samples from mice, rats, rabbits, and dogs have been compared with those from humans, indicating that the metabolic pathways for this compound are qualitatively similar across these species. nih.gov The elimination rates in animals were reported to be equal to or greater than the hepatic blood flow rate. fda.gov

| Species | Primary Elimination Route | Major Metabolizing Enzyme (Des-CIC) | Qualitative Metabolic Pathway Similarity to Humans |

| Mouse | Fecal/Biliary | CYP3A4 | Similar |

| Rat | Fecal/Biliary | CYP3A4 | Similar |

| Rabbit | Fecal/Biliary | Similar | |

| Dog | Fecal/Biliary | CYP3A4 | Similar |

Note: The specific major metabolizing enzyme for des-CIC was not explicitly stated for rabbits in the provided snippets, although the metabolic pathways were qualitatively similar.

Methodologies and Findings in Ciclesonide Preclinical Research Models

In Vitro Cellular and Organ Culture Systems

In vitro models provide controlled environments to study the direct effects of ciclesonide (B122086) and des-CIC on specific cell types and tissues relevant to respiratory and other diseases.

Human Precision-Cut Lung and Nasal Tissue Slices

Human precision-cut lung slices and nasal tissue slices have been utilized to investigate the metabolism of this compound in a more physiologically relevant tissue context. Studies have shown that this compound is taken up by these tissues and converted to des-CIC. nih.govresearchgate.net The formation of des-CIC fatty acid conjugates, such as des-CIC oleate (B1233923) and palmitate, has also been observed in lung slices, with des-CIC oleate being a major metabolite. nih.gov This reversible formation of fatty acid conjugates is suggested to potentially prolong the anti-inflammatory activity of des-CIC. nih.gov

Bronchial, Alveolar, and Nasal Epithelial Cell Lines (e.g., A549, NHBE, HNEC)

Various human epithelial cell lines, including alveolar type II epithelial cells (A549), normal human bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC), have been used to study this compound's uptake and metabolism. nih.govresearchgate.netmdpi.com These studies have confirmed that this compound is taken up and converted to des-CIC in these cell systems. nih.govresearchgate.net Intracellular concentrations of des-CIC have been shown to be maintained for extended periods, up to 24 hours. nih.govresearchgate.net The formation of des-CIC fatty acid esters, particularly des-CIC oleate, has been observed to increase over time in A549 and HNEC cells. nih.gov Enzymatic characterization in HNEC and NHBE cells indicated that carboxylesterase and cholinesterase inhibitors progressively reduced the formation of this compound metabolites, highlighting the role of these enzymes in its activation. nih.gov Compared to fluticasone (B1203827) propionate, this compound demonstrated more efficient uptake into A549 cells. nih.gov

Primary Cell Cultures from Target Tissues (e.g., Mouse Fetal Lung Fibroblasts)

Primary cell cultures, such as mouse fetal lung fibroblasts, have been employed to investigate the cellular effects of this compound and des-CIC. Studies in primary cultures of mouse fetal lung fibroblasts have shown that both this compound and des-CIC induce transcriptome changes similar to those caused by dexamethasone (B1670325), which were absent in glucocorticoid receptor (GR)-null fibroblasts, indicating GR-mediated effects. endocrine-abstracts.orgresearchgate.net Key target genes regulated by des-CIC in these cells included known GR-regulated proteins like Fkbp5, Crispld2, Tgm2, and Zbtb16, which are involved in reduced cell proliferation and lung extracellular matrix remodeling. endocrine-abstracts.orgresearchgate.net

Immunological Cell Assays (e.g., Lymphocyte Proliferation, Cytokine Release Inhibition)

In vitro immunological cell assays have demonstrated the immunosuppressive properties of this compound's active metabolite, des-CIC. Des-CIC has been shown to potently inhibit the activation of murine and human lymphocytes in various in vitro systems. researchgate.net This includes the inhibition of lymphocyte proliferation and the release of cytokines such as IL-2, IL-4, IL-5, TNFα, and IFN-γ from lymphocytes and monocytes. fda.govfda.gov Des-CIC also inhibited IL-1β-induced IL-8 release in human nasal epithelial cells and bronchial epithelial cells. fda.gov this compound and des-CIC have been shown to dose-dependently inhibit allergen-driven activation and proliferation of peripheral blood mononuclear cells. researchgate.net

Tumorigenesis and Cancer Stem Cell Models (e.g., Breast Cancer, Lung Cancer Cell Lines)

Preclinical research has explored the effects of this compound on tumorigenesis and cancer stem cells using various cancer cell lines, including breast cancer and lung cancer cell lines. Studies have indicated that this compound can inhibit the proliferation of breast cancer cells and suppress the formation of breast cancer stem cells. mdpi.com Unlike similar glucocorticoids such as dexamethasone and prednisone, this compound inhibited cancer stem cell formation in breast cancer models. mdpi.com This effect was linked to this compound-induced degradation of the glucocorticoid receptor and reduction in the protein level of the Hippo transducer Yes-associated protein (YAP). mdpi.com The GR/YAP1 pathway was identified as playing a role in regulating breast cancer stem cell formation, suggesting a potential therapeutic approach targeting this pathway with this compound. mdpi.com this compound has also been shown to reduce tumorigenesis of lung cells in vitro, potentially through the inhibition of GLI1/2 and SOX2 expression, suggesting a possible role as a therapeutic for lung cancer. researchgate.net

In Vivo Animal Disease Models for Pharmacological Assessment

In vivo animal models have been crucial for evaluating the pharmacological assessment of this compound, including its efficacy and potential side effects in a living system. Studies in Brown Norway rat models of antigen-induced airway eosinophilia and Sephadex-induced lung edema have shown that this compound exhibits comparable efficacy to fluticasone in reducing airway inflammation. nih.govresearchgate.netnih.gov In a bleomycin-induced rat model of lung injury, des-CIC was as effective as dexamethasone in reducing the expression of proinflammatory cytokine mRNAs. endocrine-abstracts.orgoup.com Animal models have also been used to study the metabolic activation of this compound in the nasal mucosa and lungs in vivo, confirming the conversion to des-CIC and the formation of fatty acid conjugates. nih.gov

Models of Airway Inflammation and Eosinophilia (e.g., Brown Norway Rat)

The Brown Norway rat model of antigen-induced airway inflammation and eosinophilia has been widely used to evaluate the anti-inflammatory effects of corticosteroids, including this compound. In this model, sensitization and challenge with an allergen, such as ovalbumin (OVA), lead to an influx of inflammatory cells, particularly eosinophils, into the airways and bronchoalveolar lavage fluid (BALF). researchgate.netportico.orgnih.gov

Studies in Brown Norway rats have shown that intratracheally administered this compound and its active metabolite, des-CIC, effectively inhibit antigen-induced accumulation of eosinophils and protein in BALF. researchgate.netresearchgate.netportico.org this compound demonstrated comparable efficacy to fluticasone in inhibiting antigen-induced airway eosinophilia in Brown Norway rats. researchgate.netnih.gov While one study indicated this compound was 7–9-fold less potent than fluticasone in terms of ED50 in inhibiting eosinophilia and lung edema, another study using the same model found equivalent efficacy compared to fluticasone propionate. portico.orgnih.gov this compound and des-CIC also inhibited the accumulation of tumor necrosis factor-alpha (TNF-α) in BALF in this model. researchgate.netportico.org

In a chronic allergic asthma model using Brown Norway rats sensitized and exposed to OVA, this compound at doses of 0.01, 0.03, and 0.1 mg/kg administered intratracheally inhibited the allergen-induced increase in airway eosinophils and T cells. nih.gov It also reduced goblet cell hyperplasia and decreased airway smooth muscle and epithelial cell proliferation. nih.gov Bronchial hyperresponsiveness (BHR) was inhibited at doses of 0.03 and 0.1 mg/kg this compound. nih.gov

Data from Brown Norway rat studies:

| Model | Intervention | Key Finding | Citation |

| Antigen-induced airway eosinophilia | Intratracheal this compound and des-CIC | Inhibited eosinophil and protein accumulation in BALF. | researchgate.netresearchgate.netportico.org |

| Antigen-induced airway eosinophilia | This compound vs. Fluticasone | Comparable efficacy in inhibiting airway eosinophilia. | researchgate.netnih.gov |

| Chronic allergic asthma (OVA-induced) | Intratracheal this compound (0.01-0.1 mg/kg) | Inhibited airway eosinophils, T cells, goblet cell hyperplasia, cell proliferation, and BHR (at higher doses). | nih.gov |

| Ovalbumin-induced airway inflammation | Intratracheal this compound, des-CIC, budesonide | Inhibited accumulation of protein, eosinophils, and TNF-α in BALF. ED50 values ranged from 0.4 to 1.3 mg/kg. | researchgate.netportico.org |

Allergic Rhinitis Models (e.g., Guinea Pig)

Guinea pig models of allergic rhinitis have been used to assess the effects of intranasally administered this compound on nasal symptoms and inflammatory responses. In these models, sensitization and challenge with an allergen lead to symptoms such as increased nasal respiratory resistance and inflammatory cell infiltration in the nasal lavage fluid. hres.cafda.govtga.gov.aufda.govhres.ca

Studies in guinea pigs have shown that intranasal administration of this compound can prevent the increase in nasal respiratory resistance and the influx of eosinophils into the nasal lavage fluid following allergen challenge. hres.cafda.govfda.govhres.ca Repeated treatment with this compound in a guinea pig model of allergic rhinitis prevented both the immediate response (increase in nasal resistance) and the late response (influx of inflammatory cells) after allergen challenge. hres.cahres.ca this compound also demonstrated significant and long-lasting inhibition of allergen-induced nasal blockage and eosinophil infiltration in sensitized guinea pigs. tga.gov.au

Data from Guinea Pig allergic rhinitis studies:

| Model | Intervention | Key Finding | Citation |

| Allergic Rhinitis | Intranasal this compound | Prevented increased nasal respiratory resistance and eosinophil influx in nasal lavage fluid after allergen challenge. | hres.cafda.govfda.govhres.ca |

| Allergic Rhinitis | Repeated intranasal this compound | Prevented immediate and late phase responses (nasal resistance and inflammatory cell influx). | hres.cahres.ca |

| Allergic Rhinitis | Intranasal this compound (0.1–10 μ g/nostril ) | Significant and long-lasting inhibition of allergen-induced nasal blockage and eosinophil infiltration. | tga.gov.au |

Models of Lung Injury and Repair Mechanisms (e.g., Bleomycin-Induced Rat Model)

Models of lung injury, such as the bleomycin-induced rat model, are used to study pulmonary fibrosis and impaired lung repair mechanisms. Bleomycin administration can induce inflammation and fibrotic changes in the lungs, mimicking aspects of chronic lung diseases. oup.comendocrine-abstracts.orgresearchgate.netoup.comresearchgate.net

In a bleomycin-induced lung injury model in neonatal rats, systemic administration of des-CIC was as effective as dexamethasone (DEX) in reducing the expression of various bleomycin-induced proinflammatory cytokine mRNAs, including interleukin (IL)-1β and IL-6. oup.comendocrine-abstracts.orgresearchgate.netoup.com Des-CIC also uniquely suppressed the expression of TNF-α in this model. researchgate.net These findings suggest that the active metabolite of this compound can attenuate inflammation in the context of lung injury. oup.comendocrine-abstracts.orgresearchgate.netoup.com

Data from Bleomycin-Induced Rat Model studies:

| Model | Intervention | Key Finding | Citation |

| Bleomycin-induced lung injury (neonatal rats) | Systemic des-CIC | Reduced expression of proinflammatory cytokine mRNAs (IL-1β, IL-6, TNF-α). | oup.comendocrine-abstracts.orgresearchgate.netoup.com |

Studies in Neonatal Animal Models for Lung Development (e.g., Rats)

Neonatal animal models, particularly rats, are utilized to investigate the effects of interventions on lung development and conditions like bronchopulmonary dysplasia (BPD), a chronic lung disease affecting premature infants. oup.comendocrine-abstracts.orgresearchgate.netoup.comresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org

Studies in neonatal rats have explored the potential of this compound and des-CIC to mitigate lung injury and promote lung development. In a rat model of chorioamnionitis-induced BPD, postnatal administration of this compound preserved lung function and structure and prevented pulmonary hypertension. researchgate.netfrontiersin.orgnih.gov Specifically, this compound treatment was associated with significantly better outcomes in terms of lung compliance, alveolarization, lung vascular growth, and reduced right ventricular hypertrophy. researchgate.netfrontiersin.orgnih.gov

Systemic delivery of this compound in neonatal rats activated glucocorticoid receptor (GR) transcriptional responses in the lung. oup.comresearchgate.netoup.comnih.govresearchgate.net Des-CIC was also effective at inducing the expression of select GR target genes in neonatal lung, including those implicated in lung-protective and anti-inflammatory effects. researchgate.netnih.govresearchgate.net

Data from Neonatal Rat Model studies:

| Model | Intervention | Key Finding | Citation |

| Chorioamnionitis-induced BPD (neonatal rats) | Postnatal this compound | Preserved lung function and structure, prevented pulmonary hypertension, improved lung compliance, alveolarization, and vascular growth. | researchgate.netfrontiersin.orgnih.gov |

| Neonatal rats | Systemic this compound | Activated GR transcriptional responses in the lung. | oup.comresearchgate.netoup.comnih.govresearchgate.net |

| Neonatal rats | Systemic des-CIC | Induced expression of lung-protective and anti-inflammatory GR target genes. | researchgate.netnih.govresearchgate.net |

Viral Pathogenesis Models (e.g., SARS-CoV-2 Inhibition Studies)

Preclinical research has also investigated the potential antiviral effects of this compound, particularly in the context of viral respiratory infections like SARS-CoV-2. These studies have often involved in vitro experiments to assess the direct inhibitory effects of the compound on viral replication. mdpi.comasm.orgbiorxiv.org

In vitro studies have shown that this compound can inhibit SARS-CoV-2 infection in various cell lines. mdpi.comasm.org The active metabolite, des-CIC, has also demonstrated the ability to interact with viral proteins, such as NSP15, with larger binding energy compared to the parent compound. mdpi.com One in vitro study comparing diverse cell lines found that the 90% effective concentration (EC90) of this compound against SARS-CoV-2 was lower in differentiated human bronchial tracheal epithelial cells than in other cell types. mdpi.com this compound has been identified as a potential therapeutic agent for COVID-19 due to its in vitro inhibitory ability against SARS-CoV-2. mdpi.comresearchgate.net

Data from Viral Pathogenesis (SARS-CoV-2) studies:

| Model | Intervention | Key Finding | Citation |

| In vitro cell lines | This compound | Inhibited SARS-CoV-2 infection. | mdpi.comasm.org |

| In vitro (cell-free systems) | des-CIC | Interacted with SARS-CoV-2 protein NSP15 with larger binding energy than this compound. | mdpi.com |

| In vitro cell lines | This compound vs SARS-CoV-2 | EC90 was lower in differentiated human bronchial tracheal epithelial cells compared to other cell types. | mdpi.com |

Advanced Structure Activity Relationship Sar and Compound Optimization

Stereochemical Configuration and its Impact on Biological Activity

Ciclesonide (B122086) contains nine chiral centers and is administered as a single enantiomer, specifically the 22R epimer. tga.gov.au Stereochemistry plays a significant role in the biological activity of many pharmaceutical compounds, influencing their interaction with chiral biological targets like receptors and enzymes. solubilityofthings.commichberk.comnih.gov While the parent drug this compound is a single stereoisomer, its active metabolite, des-CIC, also possesses defined stereochemistry. The specific stereochemical configuration of des-CIC is critical for its high-affinity binding to the glucocorticoid receptor. researchgate.netresearchgate.netresearchgate.net Studies have shown that the active metabolite des-CIC has a significantly higher binding affinity for the GR compared to the parent compound this compound, highlighting the importance of the structural transformation. tga.gov.auscirp.orgnih.govresearchgate.netresearchgate.netresearchgate.netdrugbank.com The bulky C16/C17 substitution within des-CIC has been shown through molecular dynamics simulations to cause site-specific hydrogen bonding changes within the GR ligand-binding domain (LBD), leading to broader changes in LBD structure and influencing interactions with coregulator peptides. nih.gov

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues aim to modulate its pharmacological properties, such as target interaction, metabolic stability, and tissue distribution. This involves strategic modifications to the core steroid structure or the side chains.

Modification Strategies for Enhanced Target Interaction

Modification strategies for this compound analogues often focus on enhancing their interaction with the glucocorticoid receptor or exploring activity against other potential targets, such as viral proteins. For interaction with the GR, modifications can be made to various positions on the steroid scaffold. For instance, the introduction of fluorine atoms at specific positions (e.g., C6 and C9) is a common strategy in corticosteroid chemistry to increase activity and decrease metabolic rate. researchgate.netacs.org However, studies on des-Ciclesonide analogues with fluorine substitutions at C6 and C9 have shown reduced potency compared to des-Ciclesonide itself, suggesting the complexity of SAR in this region. acs.orgnih.gov

Another area of modification is the cyclohexyl ring area of des-Ciclesonide. Modeling studies have suggested that introducing amine groups at the 4-position of the cyclohexyl ring could be tolerated and provide a site for linker attachment, relevant for developing antibody-drug conjugates. acs.orgnih.gov However, introducing an amine to the cyclohexyl ring of des-Ciclesonide has generally resulted in significantly reduced GR binding affinity. nih.gov

Beyond the GR, this compound and its metabolite des-CIC have shown activity against SARS-CoV-2 by potentially targeting viral proteins. scirp.orgresearchmap.jpnih.govresearchgate.netnih.gov Analogue design in this context has involved synthesizing derivatives with modifications such as the introduction of azide (B81097) or chloro groups, which have demonstrated potent antiviral activity and low cytotoxicity compared to des-CIC. nih.gov this compound acetal (B89532) derivatives with linear alkyl chains have also shown strong viral copy-number reduction activities. nih.gov

In Vitro Evaluation of Analogue Pharmacodynamics and Biological Effects

In vitro studies are essential for evaluating the pharmacodynamics and biological effects of this compound analogues. These studies typically involve assessing their binding affinity to the glucocorticoid receptor, their ability to modulate gene expression (e.g., transactivation and transrepression), and their effects in cell-based assays relevant to inflammation or viral replication.

In vitro binding assays have demonstrated that des-CIC has a significantly higher affinity for the glucocorticoid receptor than the parent this compound. tga.gov.auscirp.orgnih.govresearchgate.netresearchgate.netresearchgate.netdrugbank.com The relative glucocorticoid receptor binding affinity of des-CIC is considerably higher than that of dexamethasone (B1670325). scirp.orgresearchgate.netresearchgate.netdrugbank.com

Cell-based assays are used to evaluate the functional activity of analogues. For example, in vitro studies with various cell types have shown the potent GR transactivation and transrepression activity of des-CIC. oup.comchildrensmercy.orgchildrensmercy.org Studies on this compound and its active metabolite have also investigated their effects on cytokine production in human nasal epithelial cells and bronchial epithelial cells. fda.govnih.gov

For antiviral activity, in vitro evaluation of this compound analogues involves assessing their ability to inhibit viral replication in cell cultures and determining their cytotoxicity. nih.govnih.gov Studies have shown that certain this compound acetal derivatives can effectively block SARS-CoV-2 RNA replication. researchmap.jpnih.gov

Computational Approaches in this compound Drug Design

Computational approaches play an increasingly important role in the design and optimization of this compound and its analogues, providing insights into molecular interactions and predicting pharmacokinetic properties.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and dynamics simulations are powerful tools used to study the binding interactions of this compound and its analogues with target receptors, particularly the glucocorticoid receptor. researchgate.netacs.orgnih.govnih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand within a receptor's binding site. Studies using molecular docking have investigated the binding of des-CIC to the GR, comparing its interactions with those of other corticosteroids like dexamethasone. acs.orgnih.gov

Molecular dynamics simulations provide a more dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of the interaction over time. oup.comnih.govresearchgate.netchildrensmercy.orgnih.gov These simulations have been used to reveal unique interactions and allosteric signaling pathways within the GR ligand-binding domain induced by des-CIC. oup.comnih.govchildrensmercy.org Molecular dynamics simulations have also been applied to study the interaction of this compound and other glucocorticoids with viral proteins, such as the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), providing insights into potential antiviral mechanisms. researchgate.netnih.gov

Predictive Modeling for Binding Affinities and Pharmacokinetic Profiles of Analogues

Predictive modeling techniques are employed to estimate the binding affinities of designed this compound analogues and to forecast their pharmacokinetic profiles. Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features of analogues with their observed biological activity, allowing for the prediction of activity for new, unsynthesized compounds.

Computational methods, including molecular dynamics simulations and binding free energy calculations (e.g., MM-GBSA), are used to refine binding affinity predictions for promising analogues identified through docking. researchgate.netnih.gov

Predictive modeling is also applied to assess the pharmacokinetic properties of this compound analogues, such as oral bioavailability, plasma protein binding, and metabolic stability. While in silico modeling for predicting the pharmacokinetic profiles of orally inhaled drugs is still an evolving area, computational approaches can contribute to understanding factors like the rate of conversion of a prodrug to its active metabolite and simulating plasma levels. researchgate.netresearchgate.net These predictive models help prioritize the synthesis and experimental evaluation of analogues with desirable pharmacokinetic and pharmacodynamic properties.

Future Directions and Emerging Research Domains for Ciclesonide

Investigation of Ciclesonide (B122086) as a Selective Glucocorticoid Receptor Modulator (SGRM)

Research is exploring des-CIC, the active metabolite of this compound, as a potential selective glucocorticoid receptor modulator (SGRM). SGRMs are designed to retain the beneficial anti-inflammatory and immunosuppressive effects of glucocorticoids while minimizing undesirable side effects often mediated through specific gene transcription pathways. Studies have shown that des-CIC exhibits high-affinity binding to the glucocorticoid receptor (GR) researchgate.netchildrensmercy.org. Investigations in neonatal rat models of lung disease suggest that systemic delivery of this compound can activate GR transcriptional responses in the lung without causing significant adverse effects on somatic growth, brain weight, or cerebral white matter loss observed with other steroids like dexamethasone (B1670325) childrensmercy.orgchildrensmercy.org. Molecular dynamics simulations and coregulator peptide interaction studies are being used to understand the unique interactions of des-CIC within the GR ligand-binding domain, suggesting it acts as a potential novel SGRM childrensmercy.org. This selective modulation could offer a more favorable therapeutic index compared to traditional glucocorticoids childrensmercy.org.

Exploration of Anti-Proliferative and Anti-Oncogenic Mechanisms (e.g., Cancer Stem Cell Targeting)

This compound is being investigated for its anti-proliferative and anti-oncogenic properties, particularly its effects on cancer stem cells (CSCs). Studies have indicated that this compound can inhibit the proliferation of lung cancer cells and suppress the formation of lung CSCs researchgate.netmdpi.commdpi.com. This effect appears to be mediated, in part, through the inhibition of the Hedgehog signaling pathway and the regulation of SOX2 expression, both of which are implicated in maintaining CSC properties researchgate.netmdpi.commdpi.com.

Research has also explored the impact of this compound on breast cancer cells and breast CSCs. Findings suggest that this compound can inhibit breast cancer cell proliferation and CSC formation researchgate.netnih.gov. This inhibition may involve the deregulation of the GR/YAP1 signaling axis, with this compound potentially inducing GR degradation and downregulating YAP protein levels researchgate.netnih.gov. Unlike some other glucocorticoids such as dexamethasone and prednisone, this compound has shown the ability to inhibit CSC formation in these studies mdpi.commdpi.comnih.gov. The anti-proliferative effects of this compound have also been observed in in vivo mouse models, where it reduced tumor growth nih.gov.

Table 1: Summary of this compound's Anti-Cancer Effects and Proposed Mechanisms

| Cancer Type | Observed Effect | Proposed Mechanism(s) | Relevant Citations |

| Lung Cancer | Inhibition of proliferation, CSC formation | Inhibition of Hedgehog signaling, SOX2 regulation | researchgate.netmdpi.commdpi.com |

| Breast Cancer | Inhibition of proliferation, CSC formation | Deregulation of GR/YAP1 signaling axis, GR degradation | researchgate.netnih.gov |

Therapeutic Repurposing Potential Beyond Classical Respiratory Inflammation (e.g., Viral Infections, Cancer)

The therapeutic repurposing of this compound beyond its traditional use in asthma and allergic rhinitis is an active area of research. Its potential in treating viral infections, particularly respiratory viruses, has been explored. Studies during the COVID-19 pandemic investigated inhaled this compound for the treatment of symptomatic COVID-19 infections in non-hospitalized patients medrxiv.orgmedrxiv.org. While a phase III trial did not meet its primary efficacy endpoint of time to alleviation of all symptoms, patients treated with this compound had fewer subsequent emergency department visits or hospital admissions for reasons attributable to COVID-19 medrxiv.orgmedrxiv.org. In vitro studies have suggested that this compound may be able to block coronavirus RNA replication and inhibit cytopathic activity scirp.orgscirp.org. The effective concentration of this compound to block SARS-CoV-2 replication (EC90) was reported as 6.3 μM scirp.orgscirp.org. Some studies suggest potential mechanisms involving the inhibition of viral endoribonuclease (NSP15), p21 activated kinase-1 (PAK1), or the viral RNA replication-transcription complex scirp.orgscirp.orgmdpi.com.

Beyond viral infections, the anti-oncogenic mechanisms discussed in Section 7.2 highlight the potential for repurposing this compound in cancer therapy researchgate.netmdpi.commdpi.comnih.gov. Its ability to inhibit cancer cell proliferation and target CSCs in lung and breast cancer models suggests a potential role in cancer treatment strategies.

Innovations in Preclinical Formulation Strategies for Targeted Delivery

Innovations in preclinical formulation strategies for this compound are focused on enhancing targeted delivery to specific sites, particularly within the pulmonary system, to maximize therapeutic efficacy and further minimize systemic exposure. As a prodrug activated in the lungs, this compound already benefits from a degree of targeted delivery researchgate.netresearchgate.netnih.govnih.govfrontiersin.org. However, ongoing research aims to improve this targeting further.

Strategies being explored in pulmonary drug delivery in general, which could be applied to this compound, include the development of various formulations such as liposomes, microspheres, nanosuspensions, and lyophilized powders innovareacademics.inrroij.com. These approaches aim to control drug release, improve deposition in specific areas of the lung, and potentially bypass clearance mechanisms like the mucociliary escalator and alveolar macrophages nih.govinnovareacademics.inrroij.com. Targeted strategies, including the use of nanoparticles and potentially ligand-directed delivery, are also being investigated to improve the specificity of drug delivery to diseased tissues within the lungs, such as cancer cells or areas of intense inflammation innovareacademics.inrroij.com. The development of advanced inhaler devices, including smart inhalers, also contributes to optimizing targeted delivery by improving dose consistency and directing particles to the desired regions of the airway researchgate.netinnovareacademics.inrroij.com.

Table 2: Preclinical Formulation Strategies for Enhanced Pulmonary Drug Delivery

| Strategy Type | Examples of Approaches | Potential Benefits for this compound Delivery | Relevant Citations |

| Formulation-Based | Liposomes, Microspheres, Nanosuspensions | Controlled release, improved deposition, reduced clearance | nih.govinnovareacademics.inrroij.com |

| Targeting-Based | Nanoparticles, Ligand-directed delivery | Increased specificity to diseased cells/tissues | innovareacademics.inrroij.com |

| Device-Based | Advanced Metered Dose Inhalers, Smart Inhalers | Improved dose consistency, optimized regional delivery in lungs | researchgate.netinnovareacademics.inrroij.com |

Q & A

Q. What experimental approaches are recommended to investigate ciclesonide’s mechanism of action in preclinical models?

To study this compound’s anti-inflammatory effects, combine in vitro assays (e.g., cytokine inhibition in human lung epithelial cells) with in vivo models (e.g., murine asthma models). Use dose-response curves to assess potency and specificity. Include controls for glucocorticoid receptor (GR) activation, such as GR antagonists, to distinguish this compound-specific effects from broader steroid pathways. Reproducibility requires standardized protocols for cell culture conditions and animal model selection (e.g., ovalbumin-induced inflammation) .

How can a PICOT framework structure clinical research questions for this compound efficacy in asthma management?

Apply PICOT:

- P : Adults with moderate persistent asthma.

- I : Daily inhaled this compound (160 µg).

- C : Fluticasone propionate (220 µg).

- O : Reduction in exacerbation rates over 12 months.

- T : 12-month follow-up.

This framework ensures specificity in population, intervention, and measurable outcomes. Validate endpoints (e.g., spirometry, symptom diaries) to align with regulatory standards .

Q. What methodologies ensure reproducibility in pharmacokinetic studies of this compound?

Use validated LC-MS/MS protocols to quantify this compound and its active metabolite, desisobutyryl-ciclesonide, in plasma. Include cross-validation with multiple laboratories to confirm assay precision. Report extraction efficiency, matrix effects, and lower limits of quantification. For inhalation studies, standardize nebulizer equipment and breathing patterns in human trials .

Q. How to design a literature review to identify gaps in this compound’s pediatric safety data?

Systematically search PubMed, Embase, and Cochrane using keywords: "this compound," "children," "safety," and "glucocorticoids." Filter for randomized controlled trials (RCTs) and meta-analyses. Use PRISMA guidelines to screen studies. Highlight discrepancies in adverse event reporting (e.g., growth suppression vs. placebo) and prioritize understudied populations (e.g., children under 6) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Employ nonlinear mixed-effects modeling (NONMEM) to account for interpatient variability. For binary outcomes (e.g., symptom relief), logistic regression with dose stratification is suitable. Validate models using bootstrapping or cross-validation. Report confidence intervals and p-values adjusted for multiple comparisons .

Advanced Research Questions

Q. How can conflicting data between preclinical and clinical studies on this compound’s systemic absorption be resolved?

Conduct a meta-analysis of preclinical (rodent) and clinical pharmacokinetic data. Adjust for interspecies differences using allometric scaling. Investigate factors like inhalation technique (e.g., spacer use) and patient adherence via electronic monitoring devices. Compare plasma concentration-time profiles under controlled vs. real-world conditions .

Q. What strategies optimize this compound’s delivery in novel inhaler devices while maintaining efficacy?

Collaborate with biomedical engineers to test dry powder inhalers (DPIs) versus pressurized metered-dose inhalers (pMDIs). Use cascade impactors to measure fine particle fraction (FPF) and lung deposition via gamma scintigraphy. Assess patient preference and ease-of-use through validated questionnaires (e.g., the Satisfaction with Inhaler Questionnaire). Validate stability under varying humidity/temperature .

Q. How to address heterogeneity in this compound’s anti-viral efficacy across respiratory viral models?

Design a multi-viral challenge study (e.g., rhinovirus, RSV) in human airway organoids. Measure viral load (qRT-PCR), pro-inflammatory cytokines (ELISA), and ciliary function. Use multivariate analysis to identify host factors (e.g., ACE2 expression) influencing response variability. Compare results to existing in silico predictions .

Q. What interdisciplinary approaches validate this compound’s role in COVID-19-related inflammation?

Combine transcriptomic analysis (RNA-seq) of nasopharyngeal swabs with clinical outcomes in hospitalized patients. Partner with immunologists to profile T-cell subsets (flow cytometry) and correlate with this compound dosing. Use Mendelian randomization to control for confounding factors (e.g., comorbidities). Publish negative findings to mitigate publication bias .

Q. How can machine learning improve predictive models for this compound responders in heterogeneous asthma phenotypes?

Train algorithms on EHR data (e.g., demographics, biomarkers like FeNO, exacerbation history). Use unsupervised clustering (k-means) to identify subphenotypes. Validate with prospective cohorts and SHAP (SHapley Additive exPlanations) values to interpret feature importance. Address overfitting via cross-validation and external datasets .

Key Methodological Considerations

- Data Contradictions : Prioritize reanalysis of raw data from conflicting studies (e.g., bioavailability discrepancies) using uniform statistical thresholds .

- Ethical Compliance : For pediatric trials, incorporate DSMB (Data Safety Monitoring Board) oversight and long-term growth monitoring .

- Interdisciplinary Collaboration : Engage pharmacologists, clinicians, and data scientists to address complex research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.